4-Hydroxytamoxifen is a major active metabolite of tamoxifen, a selective estrogen receptor modulator extensively used in breast cancer research. [] It is classified as a nonsteroidal antiestrogen and plays a crucial role in scientific research due to its potent antiestrogenic activity, which is significantly higher than that of its parent compound, tamoxifen. [, , ] 4-Hydroxytamoxifen is utilized in various research models to investigate the mechanisms of estrogen receptor signaling, the development of anti-cancer therapies, and the role of estrogen receptors in various physiological processes.
4-Hydroxytamoxifen is a significant active metabolite of tamoxifen, a widely used medication for the treatment of estrogen receptor-positive breast cancer. This compound exhibits selective estrogen receptor modulator activity, which means it can act as both an estrogen receptor agonist and antagonist depending on the tissue context. It plays a crucial role in the pharmacological effects of tamoxifen, contributing to its therapeutic efficacy while also being implicated in various side effects.
4-Hydroxytamoxifen is primarily derived from the metabolic conversion of tamoxifen in the liver. The cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP2C19, are responsible for this conversion. The compound can also be synthesized in the laboratory for research and therapeutic purposes.
4-Hydroxytamoxifen is classified as a non-steroidal antiestrogen. It belongs to a broader class of compounds known as selective estrogen receptor modulators, which are characterized by their ability to selectively activate or inhibit estrogen receptors in different tissues.
The synthesis of 4-hydroxytamoxifen can be achieved through various methods, including:
The molecular structure of 4-hydroxytamoxifen consists of a triphenylethylene backbone with a hydroxyl group at the para position relative to one of the phenyl rings. Its chemical formula is CHNO, and it has a molecular weight of approximately 265.35 g/mol.
4-Hydroxytamoxifen participates in various chemical reactions that can modify its structure and enhance its biological activity:
The kinetics of these reactions can vary based on genetic polymorphisms in metabolizing enzymes like UGT1A4, which can influence individual responses to therapy .
The mechanism by which 4-hydroxytamoxifen exerts its effects involves binding to estrogen receptors in target tissues. Upon binding:
Research indicates that 4-hydroxytamoxifen has a higher affinity for estrogen receptors compared to tamoxifen itself, which enhances its effectiveness as an anti-cancer agent .
Relevant analyses often involve spectroscopic techniques to determine purity and structural integrity.
4-Hydroxytamoxifen is primarily utilized in:
The McMurry coupling reaction serves as the cornerstone synthetic methodology for constructing the triarylethylene scaffold of (Z)-4-Hydroxytamoxifen (4-OHT). This titanium-mediated reductive coupling employs low-valent titanium species (typically generated via TiCl4/Zn reduction systems) to facilitate the carbonyl olefination of 4,4′-dihydroxybenzophenone with ethyl phenyl ketone derivatives [1] [7]. The reaction proceeds through a critical metallopinacolate intermediate, where two ketone molecules couple at their carbonyl carbons. Subsequent deoxygenation yields the ethylene bridge with precise stereochemical control favoring the thermodynamically stable (Z)-isomer essential for biological activity [1] [2].
Recent methodological refinements have optimized this process for pharmaceutical production. Key innovations include:
This synthetic route achieves the (Z)-configured alkene with 5:1 to 8:1 stereoselectivity, significantly higher than classical Wittig or Horner-Wadsworth-Emmons approaches. The reaction yield typically ranges from 45-65% after optimization, with the major byproducts being pinacol coupling derivatives and reduced alcohol intermediates [1] [7] [9]. The reaction's scalability was demonstrated in a two-step synthesis of (Z)-4-hydroxytamoxifen employing 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene as a key building block, highlighting its pharmaceutical applicability [2].
Following McMurry coupling, the (Z)-isomer of 4-hydroxytamoxifen requires sophisticated purification strategies to achieve the ≥98% enantiomeric purity necessary for pharmaceutical applications. Industrial-scale purification leverages the differential solubility of geometric isomers in specific solvent systems [2] [7]. The process typically involves:
Table 1: Crystallization Parameters for (Z)-4-Hydroxytamoxifen Purification
Solvent System | Temperature Profile | (Z)-Isomer Yield | Purity Achieved |
---|---|---|---|
Ethanol/Water (9:1) | 65°C → 4°C (0.5°C/min) | 72% | 98.5% |
Methanol/Ethyl Acetate (3:1) | 60°C → -10°C (1°C/min) | 68% | 98.2% |
Acetonitrile/Toluene (4:1) | 70°C → 25°C (0.3°C/min) | 75% | 99.1% |
The exceptional purity is maintained through light-protected, desiccated storage conditions (-20°C under argon) to prevent both photoisomerization and oxidative degradation [2] [5]. X-ray powder diffraction analysis confirms polymorphic purity of the final crystalline product, with characteristic peaks at 2θ = 8.4°, 12.7°, and 17.3° distinguishing the pharmaceutically acceptable Form I polymorph [5].
The (Z)-configuration of 4-hydroxytamoxifen is absolutely required for high-affinity interaction with estrogen receptors (ERα and ERβ). Biochemical analyses demonstrate that the (Z)-isomer binds ERα with an inhibitory concentration (IC50) of 3.3 nM, approximately 30-100 times more potent than its (E)-counterpart [4] [10]. This stereospecificity originates from precise three-dimensional complementarity between the ligand and the receptor's hydrophobic binding pocket:
Table 2: Receptor Binding Profiles of 4-Hydroxytamoxifen Isomers
Parameter | (Z)-4-Hydroxytamoxifen | (E)-4-Hydroxytamoxifen |
---|---|---|
ERα IC50 | 3.3 nM | 100-330 nM |
ERβ IC50 | 6.8 nM | 250-500 nM |
Relative Binding Affinity (vs estradiol) | 118% | 3.5% |
Transcriptional Inhibition (MCF-7 cells) | IC50 = 0.15-0.67 μM | IC50 > 50 μM |
Crystallographic studies reveal that (Z)-4-OHT induces a characteristic helix-12 displacement in ERα, shifting this activation helix to block coactivator binding – the fundamental mechanism underlying its antagonistic properties [4] [6]. This contrasts with the (E)-isomer, which fails to properly orient the dimethylaminoethoxy side chain, resulting in incomplete helix-12 repositioning and partial agonism [4] [10]. The binding exhibits positive cooperativity (Hill coefficient = 1.4-1.5), with one ligand molecule enhancing subsequent receptor binding [4].
The stereochemical precision extends to pharmacological outcomes: the (Z)-isomer demonstrates 50-100-fold greater potency than tamoxifen itself in inhibiting proliferation of ER+ breast cancer cells (MCF-7 IC50 = 0.0034-0.67 μM vs tamoxifen's 0.1-2.0 μM) [6] [10]. This enhanced activity, coupled with its status as the primary active metabolite, establishes (Z)-4-hydroxytamoxifen as the molecular entity principally responsible for tamoxifen's therapeutic effects in breast cancer treatment.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1